(E)-N'-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyethyl group and a dimethylmethenimidamide moiety
Vorbereitungsmethoden
The synthesis of (E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2,2-dimethoxyethylamine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
(E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, such as drug development. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of (E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide can be compared with other similar compounds, such as (E)-(2,2-dimethoxyethyl)(phenylmethylidene)amine and (E)-(2,2-dimethoxyethyl)[(3-methoxyphenyl)methylidene]amine. These compounds share structural similarities but differ in their specific functional groups and reactivity.
Eigenschaften
CAS-Nummer |
2055119-86-1 |
---|---|
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
N'-(2,2-dimethoxyethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)6-8-5-7(10-3)11-4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
LSTHYBRQJUNCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.